molecular formula C26H18BrClN4O5 B2958136 (Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 534580-35-3

(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

Cat. No. B2958136
M. Wt: 581.81
InChI Key: AYJWVNLMESTGBA-WMMMYUQOSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Structural Analysis

The chemical synthesis of these compounds often involves complex reactions including aza-Wittig reactions, intramolecular cyclization, and reactions with ammonia or various amines to produce derivatives with potential cytotoxic activities against cancer cell lines. For instance, a study by Hu et al. (2010) described the efficient synthesis of 2,4-diamino-furo[2,3-d]pyrimidine derivatives, showcasing their structural confirmation through spectroscopic methods and single-crystal X-ray diffraction. These compounds exhibited cytotoxicity against lung cancer cell lines, highlighting their potential in cancer research Hu et al., 2010.

Biological Activity and Potential Applications

Several studies have focused on the antimicrobial and antiprotozoal activities of these compounds, suggesting their potential as novel therapeutic agents. For example, research by Ismail et al. (2004) on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents revealed strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, which are responsible for sleeping sickness and malaria, respectively Ismail et al., 2004.

Chemical Properties and Interactions

Research on the chemical properties and interactions of these compounds, such as density, viscosity, and ultrasonic properties, provides insights into their molecular interactions and potential applications in materials science. Bajaj and Tekade (2014) studied the acoustical properties of substituted pyrimidines in ethanolic solutions, shedding light on solute-solvent interactions and molecular behavior in solution Bajaj & Tekade, 2014.

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I hope this general information is helpful, and I apologize for not being able to provide more specific information on the compound you asked about. If you have any other questions or need information on a different topic, feel free to ask!


properties

IUPAC Name

ethyl 6-(5-bromo-2-chlorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18BrClN4O5/c1-2-36-26(35)19-13-18-22(29-21-7-3-4-10-31(21)25(18)34)32(14-16-6-5-11-37-16)23(19)30-24(33)17-12-15(27)8-9-20(17)28/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJWVNLMESTGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C=CC(=C4)Br)Cl)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18BrClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 2-((5-bromo-2-chlorobenzoyl)imino)-1-(furan-2-ylmethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

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